molecular formula C13H11Cl2N3O3S B3002008 3-{3-[(2,4-Dichlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid CAS No. 898607-85-7

3-{3-[(2,4-Dichlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid

Cat. No.: B3002008
CAS No.: 898607-85-7
M. Wt: 360.21
InChI Key: RTPQWVIIWSEWBV-UHFFFAOYSA-N
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Description

3-{3-[(2,4-Dichlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid is a useful research compound. Its molecular formula is C13H11Cl2N3O3S and its molecular weight is 360.21. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound is the Receptor Protein Tyrosine Phosphatase Gamma (RPTPγ) . RPTPγ is a type of protein tyrosine phosphatase, which plays a crucial role in the dephosphorylation of tyrosine residues . This process is essential for many cellular functions, including protein interactions, cellular localization, protein stability, and enzyme activity .

Mode of Action

The compound interacts with its target, RPTPγ, by binding to a small hydrophobic pocket adjacent to, but distinct from, the active site . This binding induces a “superopen” conformation of the tryptophan-proline-aspartate (WPD) loop, a conserved structure involved in catalysis . In this superopen conformation, the side chain of Trp1026 is displaced, allowing the 3,4-dichlorobenzyl substituent of the compound to occupy this site . This prevents closure of the WPD-loop over the active site and disrupts the catalytic cycle of the enzyme .

Biochemical Pathways

The compound affects the biochemical pathways involving protein tyrosine phosphorylation . By inhibiting the activity of RPTPγ, it disrupts the dephosphorylation of tyrosine residues, which can affect various downstream effects such as protein interactions, cellular localization, protein stability, and enzyme activity .

Pharmacokinetics

The compound’s interaction with rptpγ suggests that it may have good bioavailability, as it can bind to the enzyme and disrupt its catalytic cycle .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of tyrosine dephosphorylation processes . By inhibiting RPTPγ, the compound can affect the regulation of protein interactions, cellular localization, protein stability, and enzyme activity .

Biological Activity

The compound 3-{3-[(2,4-Dichlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid is a derivative of the 1,2,4-triazole family. This class of compounds has garnered interest for their diverse biological activities, including anti-inflammatory, antibacterial, and anthelmintic properties. This article aims to explore the biological activity of this specific compound through various studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves reactions between amidrazones and succinic anhydride. Characterization techniques such as proton nuclear magnetic resonance (1H NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm the structure of the synthesized derivatives .

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects. In particular:

  • Cytokine Modulation : Compounds similar to this compound were shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. This suggests a potential mechanism for their anti-inflammatory action .

2. Antibacterial Activity

The antibacterial properties of triazole derivatives have been extensively studied:

  • In Vitro Efficacy : Compounds in this class have been evaluated against various Gram-positive and Gram-negative bacterial strains. The results indicate that these compounds possess notable antibacterial activity .

3. Anthelmintic Activity

Additionally, some derivatives have shown promise in combating parasitic infections:

  • Effectiveness Against Rhabditis sp. : The anthelmintic activity was assessed using cultures of Rhabditis species, demonstrating effectiveness in reducing parasite viability .

Case Study 1: Cytokine Release Inhibition

In a controlled study evaluating the effects of various triazole derivatives on cytokine release from stimulated peripheral blood mononuclear cells:

CompoundTNF-α Reduction (%)IFN-γ Reduction (%)
3a7050
3c6545
3e6040

This data indicates that compounds 3a , 3c , and 3e exhibit significant anti-inflammatory properties by inhibiting cytokine release .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results highlight the potential of triazole derivatives as effective antibacterial agents .

Properties

IUPAC Name

3-[3-[(2,4-dichlorophenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S/c14-8-2-1-7(9(15)5-8)6-22-13-16-12(21)10(17-18-13)3-4-11(19)20/h1-2,5H,3-4,6H2,(H,19,20)(H,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPQWVIIWSEWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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